

In Vivo Toxicity Profile: A Comparative Analysis of Rizavasertib and AZD6738

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rizavasertib*

Cat. No.: *B1683964*

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A detailed examination of the preclinical and clinical toxicity profiles of the pan-Akt inhibitor **Rizavasertib** and the ATR inhibitor AZD6738, providing critical insights for researchers and drug development professionals.

This guide offers a comprehensive comparison of the in vivo toxicity profiles of two targeted cancer therapies: **Rizavasertib** (M996/A-443654), a pan-Akt inhibitor, and AZD6738 (Ceralasertib), an Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor. Understanding the distinct toxicity profiles of these agents is paramount for their safe and effective clinical development and application. This comparison synthesizes available preclinical and clinical data to highlight key differences in their adverse effects, dose-limiting toxicities, and overall safety profiles.

Executive Summary

While both **Rizavasertib** and AZD6738 are targeted therapies aimed at critical cancer signaling pathways, their mechanisms of action translate into distinct in vivo toxicity profiles. AZD6738, an ATR inhibitor, primarily induces hematological toxicities, a class effect of DNA Damage Response (DDR) inhibitors. In contrast, direct comparative in vivo toxicity data for **Rizavasertib** is limited in publicly available literature. However, based on its mechanism as a pan-Akt inhibitor and data from other molecules in its class, its toxicity profile is anticipated to involve metabolic disturbances and potential off-target effects on tissues reliant on the PI3K/Akt signaling pathway.

Quantitative Toxicity Data

The following table summarizes the available quantitative in vivo toxicity data for **Rizavasertib** and AZD6738. It is important to note that direct head-to-head preclinical toxicology studies are not publicly available, and the data for **Rizavasertib** is less comprehensive than for AZD6738.

Parameter	Rizavasertib (A-443654)	AZD6738 (Ceralasertib)
Maximum Tolerated Dose (MTD)	Efficacy in mouse xenograft models has been observed at doses around 7.5 mg/kg/day, with the therapeutic window described as narrow, suggesting the MTD is close to this efficacious dose.[1]	In a phase I study in combination with weekly paclitaxel, the MTD was not reached, with doses up to 240 mg twice daily being evaluated.[2] In preclinical mouse models, doses of 25 mg/kg once daily were not well tolerated when combined with irinotecan.[3]
Dose-Limiting Toxicities (DLTs)	Not explicitly defined in available public studies. Potential for mechanism-based metabolic toxicities has been suggested.[1]	In clinical trials, DLTs are primarily hematological, including neutropenia and thrombocytopenia.[2]
Key Adverse Events (Preclinical)	Limited specific data available. One study noted weight loss as a general toxicity.[1] Another study on a different pan-Akt inhibitor (Hu7691) identified the spleen, thymus, and gastrointestinal tract as potential target organs for toxicity in rats.[4][5]	Cardiotoxicity has been observed in mice following a single dose.[6]
Key Adverse Events (Clinical)	Not in extensive clinical development, hence limited clinical data on adverse events.	The most common grade 3 or higher adverse events include neutropenia, anemia, and thrombocytopenia.[2] Other reported adverse events include febrile neutropenia, pneumonia, fatigue, and gastrointestinal issues.

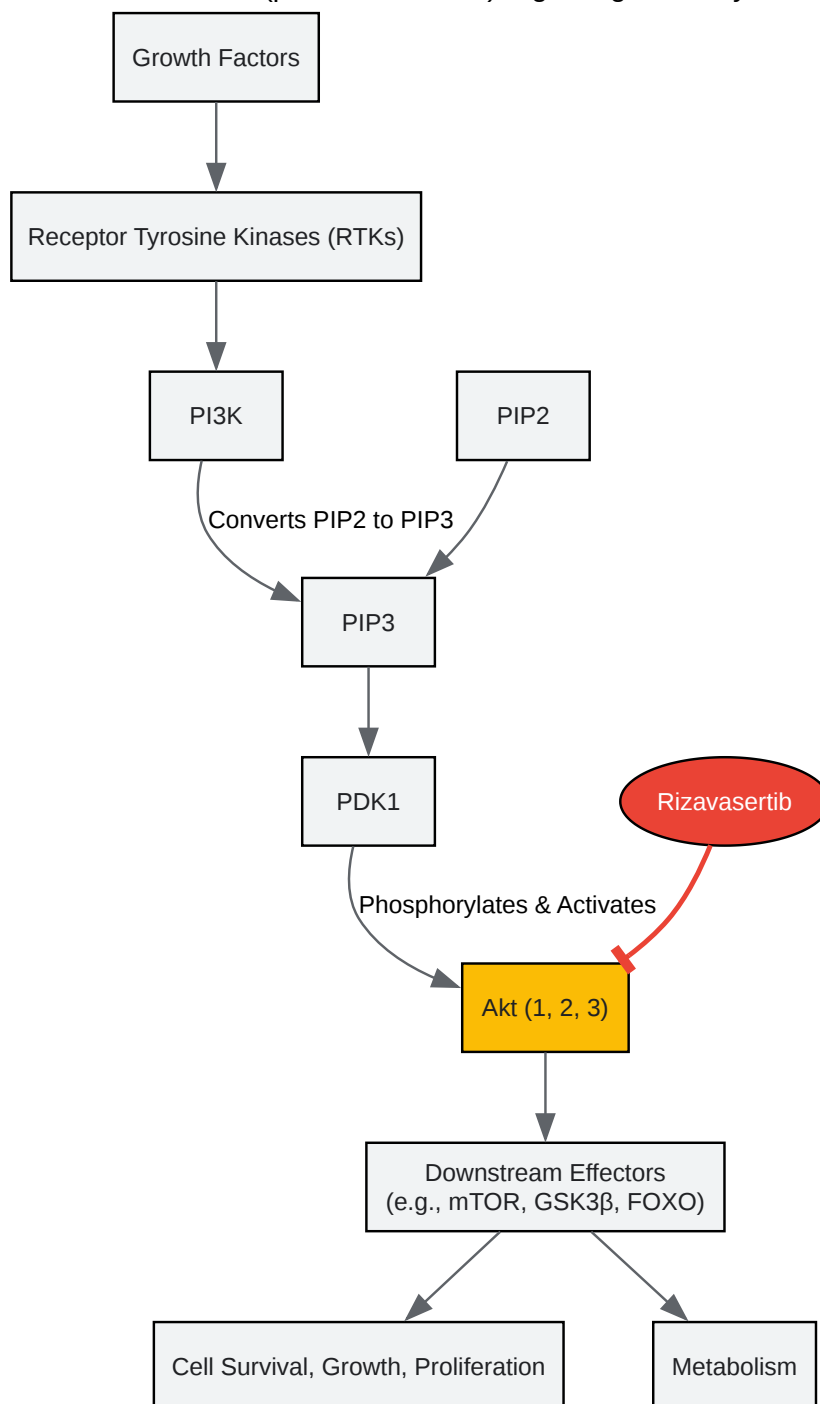
Signaling Pathways and Mechanism of Toxicity

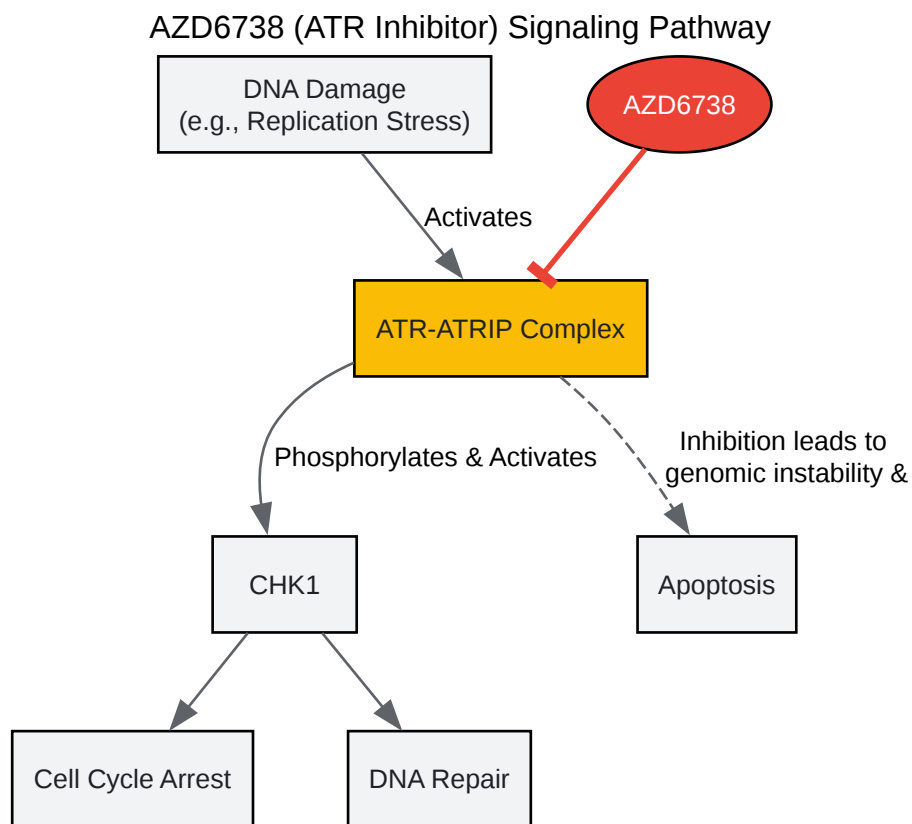
The differing toxicity profiles of **Rizavasertib** and AZD6738 are rooted in their distinct molecular targets and the physiological roles of these targets.

Rizavasertib (pan-Akt Inhibitor)

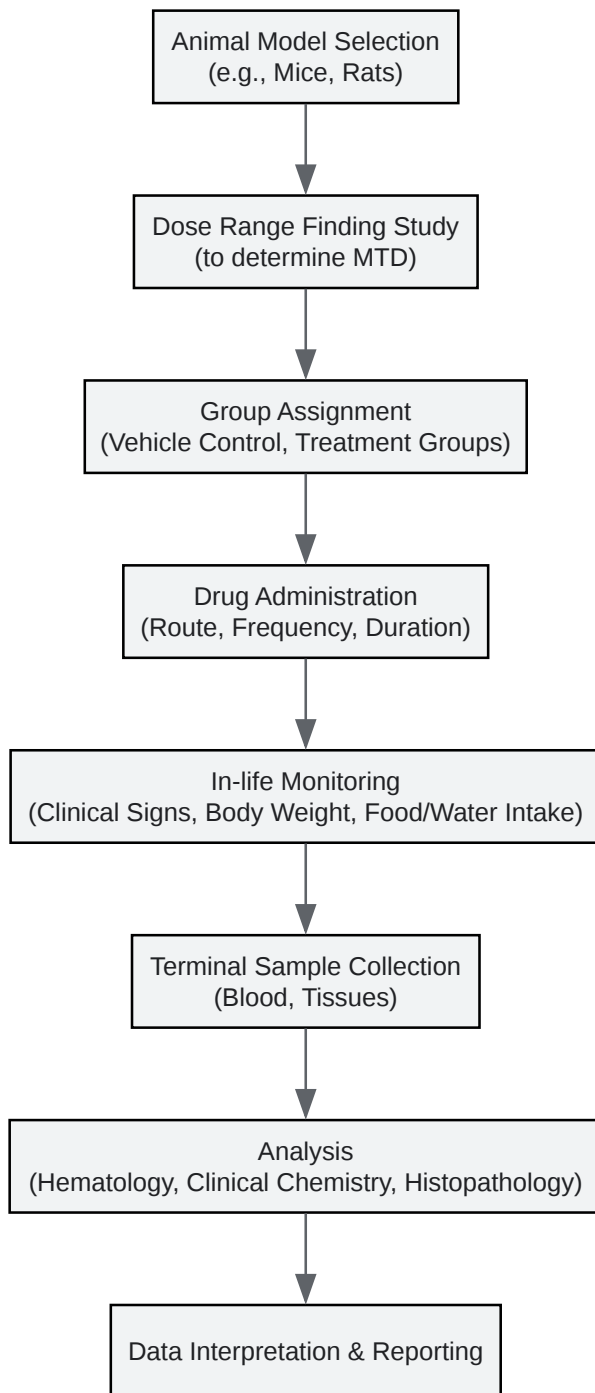
Rizavasertib targets the Akt signaling pathway, a critical node in cellular processes including cell survival, growth, proliferation, and metabolism. Inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3) can lead to on-target toxicities in normal tissues where this pathway is essential for homeostasis. For instance, the role of Akt in insulin signaling suggests that pan-Akt inhibition could lead to metabolic disturbances like hyperglycemia.

Rizavasertib (pan-Akt Inhibitor) Signaling Pathway





Generalized In Vivo Toxicity Study Workflow

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- To cite this document: BenchChem. [In Vivo Toxicity Profile: A Comparative Analysis of Rizavasertib and AZD6738]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683964#in-vivo-comparison-of-rizavasertib-and-azd6738-toxicity-profiles]

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